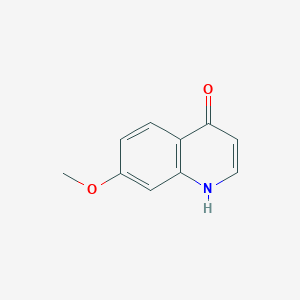

4-Hydroxy-7-methoxyquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

7-methoxy-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUPXNZWBGZRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002480 | |

| Record name | 7-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82121-05-9 | |

| Record name | 7-Methoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-7-methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its derivatives, 4-hydroxyquinolines, also known as 4-quinolones, are of particular interest due to their presence in various pharmaceuticals, including antimalarials, antibacterials, and anticancer agents. 4-Hydroxy-7-methoxyquinoline, a key intermediate in the synthesis of more complex molecules, embodies the structural features that make this class of compounds a focal point of drug discovery and development. Its synthesis and rigorous characterization are fundamental steps in the journey towards novel therapeutics. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers in the chemical and pharmaceutical sciences.

Synthesis of this compound: A Tale of Two Reactions

The construction of the 4-hydroxyquinoline core can be efficiently achieved through several named reactions, with the Conrad-Limpach and Gould-Jacobs syntheses being the most prominent and historically significant. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

The Conrad-Limpach Synthesis: A Thermally Driven Cyclization

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[1][2] The reaction proceeds in two key stages: the initial formation of a β-aminoacrylate (the kinetic product) at lower temperatures, followed by a high-temperature intramolecular cyclization to yield the 4-hydroxyquinoline.[1]

The causality behind this thermal cyclization lies in the need to overcome the activation energy for the 6-electron electrocyclic ring closure of the Schiff base intermediate. This step requires significant thermal energy, typically around 250 °C, to proceed efficiently.[1][2] The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is crucial for achieving the necessary reaction temperature and maximizing the yield of the desired 4-quinolone.[1]

Experimental Protocol: Conrad-Limpach Synthesis of this compound

Materials:

-

3-Methoxyaniline

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol

-

Diphenyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Preparation of Diethyl ethoxymethylenemalonate (DEEMM): While commercially available, DEEMM can be prepared by reacting diethyl malonate with triethyl orthoformate in the presence of a catalytic amount of a Lewis acid.

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyaniline in ethanol. To this solution, add an equimolar amount of diethyl ethoxymethylenemalonate. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the enamine intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate.

-

Cyclization: The solvent from the previous step is removed under reduced pressure. The residual enamine is then added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with a non-polar solvent like hexane to remove the high-boiling solvent. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield pure this compound.

The Gould-Jacobs Reaction: A Versatile Alternative

The Gould-Jacobs reaction provides another robust route to 4-hydroxyquinolines. This method begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEMM), to form an anilidomethylenemalonic ester.[3] This intermediate then undergoes a thermal 6-electron cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline.[3] Subsequent saponification and decarboxylation afford the final 4-hydroxyquinoline.[3]

This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, making it well-suited for the synthesis of 7-methoxy substituted quinolines from 3-methoxyaniline.[3]

Experimental Protocol: Gould-Jacobs Synthesis of this compound

Materials:

-

3-Methoxyaniline

-

Diethyl ethoxymethylenemalonate (DEEMM)

-

Diphenyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Condensation: 3-Methoxyaniline and diethyl ethoxymethylenemalonate are heated together, typically without a solvent or in a high-boiling solvent like diphenyl ether. This step results in the formation of diethyl 2-((3-methoxyphenyl)amino)methylenemalonate with the elimination of ethanol.

-

Cyclization: The reaction temperature is then raised to around 250 °C to induce intramolecular cyclization. This thermal process leads to the formation of ethyl this compound-3-carboxylate.

-

Saponification: The resulting ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide.

-

Decarboxylation: The reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid. The isolated acid is then heated at its melting point or in a high-boiling solvent to effect decarboxylation, yielding the final product, this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent.

A more recent industrial-scale synthesis has been developed, which involves the reaction of trimethyl orthoformate and isopropylidene malonate, followed by the addition of 3-methoxyaniline and a subsequent cyclization in diphenyl ether.[2] This process is designed for high yield and scalability.[2]

Visualizing the Synthesis: Reaction Workflow

Caption: Comparative workflows of the Conrad-Limpach and Gould-Jacobs syntheses for this compound.

Characterization of this compound: A Multi-faceted Approach

Once synthesized, the identity and purity of this compound must be unequivocally established. This is achieved through a combination of physical and spectroscopic techniques.

Physical Properties

The macroscopic properties of the synthesized compound provide the first indication of its identity and purity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [4] |

| Molecular Weight | 175.18 g/mol | [4] |

| Appearance | White to off-white powder | |

| Melting Point | 213-217 °C | [4] |

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the presence of key functional groups and the overall connectivity of the atoms.

1. Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For a similar compound, 3-Acetyl-4-hydroxy-7-methoxyquinoline, a broad O-H stretching band is observed around 3118 cm⁻¹, indicative of a hydroxyl group involved in hydrogen bonding.[5] Strong absorptions corresponding to C=O stretching are also expected in the region of 1625-1662 cm⁻¹.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The aromatic protons will appear in the downfield region (typically δ 6.5-8.5 ppm), with their splitting patterns providing information about their substitution on the quinoline ring. The methoxy group will exhibit a sharp singlet at around δ 3.9 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom. The carbonyl carbon of the quinolone tautomer will be significantly downfield. The carbons of the aromatic rings will appear in the δ 100-160 ppm region, and the methoxy carbon will resonate at approximately δ 55-60 ppm. For the related compound, 4-chloro-7-methoxyquinoline, the methoxy carbon appears at 55.9 ppm, and the aromatic carbons are observed between 107.7 and 161.3 ppm.

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (175.18). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Purification: Ensuring High Fidelity

The purity of this compound is paramount for its use in subsequent synthetic steps and biological assays. Recrystallization is a common and effective method for purifying the crude product. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Ethanol, methanol, or mixtures containing DMF and water are often suitable for recrystallizing 4-hydroxyquinolines. The purity of the final product should be assessed by melting point determination and chromatographic techniques such as TLC or high-performance liquid chromatography (HPLC).

Logical Framework for Synthesis and Characterization

Caption: A logical workflow illustrating the key stages from synthesis to final product verification.

Conclusion

The synthesis and characterization of this compound are critical processes for chemists and pharmaceutical scientists. A thorough understanding of the underlying principles of the Conrad-Limpach and Gould-Jacobs reactions allows for the rational design of synthetic routes. Rigorous characterization using a suite of analytical techniques is essential to confirm the structure and ensure the purity of the final product. This in-depth guide provides the necessary technical details and theoretical background to empower researchers to confidently synthesize and characterize this important quinoline derivative, paving the way for its application in the development of novel and impactful pharmaceuticals.

References

- 1. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN111440118A - New synthesis process of this compound - Google Patents [patents.google.com]

- 3. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Codeinone - Wikipedia [en.wikipedia.org]

- 5. Tetrahedron Letters (Elsevier BV) | 98725 Publications | 1632795 Citations | Top authors | Related journals [scispace.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Hydroxy-7-methoxyquinoline

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of 4-Hydroxy-7-methoxyquinoline, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of this compound. By integrating detailed experimental protocols with in-depth spectral interpretation, this guide serves as an authoritative resource for the characterization of this compound and related heterocyclic compounds.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₉NO₂, stands as a crucial building block in the synthesis of a variety of biologically active molecules. Its quinoline scaffold is a prevalent motif in numerous pharmaceuticals, making the unambiguous confirmation of its structure paramount in drug discovery and development pipelines. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing the connectivity of atoms and the nature of functional groups, thereby ensuring the identity and purity of synthetic intermediates like this compound.

This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering not just the data itself, but the scientific rationale behind the experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra of quinoline derivatives is essential for reproducibility and accurate data interpretation.

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is often a good choice for hydroxyquinolines.[1]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition: A standard single-pulse experiment is typically employed. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.[2]

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal sensitivity.[2][3]

Diagram of NMR Workflow

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.9 | d | ~5.0 |

| H-3 | ~6.0 | d | ~5.0 |

| H-5 | ~7.8 | d | ~9.0 |

| H-6 | ~6.8 | dd | ~9.0, ~2.5 |

| H-8 | ~6.7 | d | ~2.5 |

| OCH₃ | ~3.9 | s | - |

| OH | ~11.5 | br s | - |

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual values may vary depending on the solvent and concentration.

Interpretation:

-

Aromatic Protons: The protons on the quinoline ring system appear in the aromatic region (6.5-8.5 ppm). The downfield shift of H-2 and H-5 is attributed to the deshielding effects of the heterocyclic nitrogen and the fused ring system, respectively. The coupling patterns (doublets and doublet of doublets) are consistent with the ortho and meta relationships between adjacent protons.

-

Methoxy Group: The protons of the methoxy group (OCH₃) typically appear as a sharp singlet around 3.9 ppm.

-

Hydroxyl Proton: The hydroxyl proton (OH) is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding. Its broadness is a result of chemical exchange.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~140 |

| C-3 | ~110 |

| C-4 | ~175 |

| C-4a | ~142 |

| C-5 | ~125 |

| C-6 | ~105 |

| C-7 | ~160 |

| C-8 | ~100 |

| C-8a | ~120 |

| OCH₃ | ~55 |

Note: These are predicted values based on known substituent effects and data for similar quinoline structures.

Interpretation:

-

Quaternary Carbons: The carbons bearing substituents (C-4, C-4a, C-7, C-8a) are typically observed as weaker signals. The C-4 carbon, being part of a 4-quinolone tautomer, is expected to be significantly downfield. The C-7 carbon, attached to the electronegative oxygen of the methoxy group, will also be deshielded.

-

Protonated Carbons: The carbons directly bonded to hydrogen (C-2, C-3, C-5, C-6, C-8) will show stronger signals in a standard ¹³C NMR spectrum.

-

Methoxy Carbon: The carbon of the methoxy group (OCH₃) will appear in the aliphatic region, typically around 55-60 ppm.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: FTIR Analysis

Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for acquiring IR spectra.

Sample Preparation (KBr Pellet Method):

-

Finely grind approximately 1-2 mg of dry this compound using an agate mortar and pestle.

-

Add about 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the mid-IR range.[5]

-

Thoroughly mix the sample and KBr.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[5]

-

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Place the sample pellet in the FTIR spectrometer and acquire the spectrum.

Diagram of FTIR Workflow

Caption: A simplified workflow for preparing and analyzing a solid sample using the KBr pellet method in FTIR spectroscopy.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2850 | C-H stretch | Methoxy (-OCH₃) |

| ~1640 | C=O stretch | Ketone (from 4-quinolone tautomer) |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

Interpretation:

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretches of the methoxy group appear just below 3000 cm⁻¹.

-

C=O Stretch: The presence of a strong absorption band around 1640 cm⁻¹ suggests the presence of a carbonyl group, which arises from the keto-enol tautomerism where the 4-hydroxyquinoline exists in equilibrium with its 4-quinolone form.

-

Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the quinoline aromatic ring system.

-

C-O Stretch: A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl ether in the methoxy group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Electrospray ionization is a soft ionization technique suitable for polar molecules like this compound, as it typically keeps the molecule intact.[6]

Sample Preparation and Analysis:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Data and Interpretation

The molecular formula of this compound is C₁₀H₉NO₂, with a monoisotopic mass of 175.06 g/mol .

Table 4: Predicted Mass Spectral Data for this compound

| m/z | Ion Identity |

| 176.07 | [M+H]⁺ |

| 161.05 | [M+H - CH₃]⁺ |

| 148.05 | [M+H - CO]⁺ |

| 133.02 | [M+H - CH₃ - CO]⁺ |

Interpretation:

-

Molecular Ion: In positive ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 176.07. High-resolution mass spectrometry can confirm the elemental composition.

-

Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation pathways. A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 161.05. Another plausible fragmentation is the loss of carbon monoxide (CO) from the quinolone ring, leading to a fragment at m/z 148.05. A subsequent loss of a methyl radical from this fragment would yield an ion at m/z 133.02.

Diagram of a Plausible Fragmentation Pathway

Caption: A proposed fragmentation pathway for the [M+H]⁺ ion of this compound under CID conditions.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The NMR spectra elucidate the precise proton and carbon environments, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This multi-technique approach is indispensable for ensuring the identity and quality of this important pharmaceutical intermediate, thereby upholding the principles of scientific integrity in drug development and chemical research.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 3. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-7-methoxyquinoline for Drug Development Professionals

Introduction

4-Hydroxy-7-methoxyquinoline, also known as 7-Methoxy-4-quinolinol (CAS No: 82121-05-9), is a heterocyclic aromatic compound that has garnered significant attention as a versatile intermediate in the pharmaceutical industry.[1] With a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , its quinoline backbone serves as a foundational scaffold for the synthesis of a wide array of biologically active molecules.[1][2][3][4][5] The strategic placement of hydroxyl and methoxy groups on the quinoline ring system imparts a unique set of physicochemical characteristics that are pivotal for its reactivity and its potential as a precursor to novel therapeutic agents.

This guide provides a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, present validated protocols for property determination, and synthesize these findings to illuminate their direct implications for drug discovery and development. For researchers and drug development professionals, a deep understanding of these foundational properties is not merely academic; it is the cornerstone of rational drug design, enabling the prediction of a molecule's behavior from the laboratory bench to its ultimate physiological fate.

Molecular Structure and Tautomerism: The Quinolinol-Quinolinone Equilibrium

A critical feature of this compound is its existence in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 7-methoxyquinolin-4(1H)-one (keto) form. This equilibrium is fundamental to its chemical behavior, influencing its acidity, hydrogen bonding capacity, and spectroscopic profile.

Caption: Keto-enol tautomerism of this compound.

The position of this equilibrium is highly dependent on the environment. In the solid state and in polar solvents, the keto form is often predominant due to its greater stability and potential for intermolecular hydrogen bonding. Understanding this dynamic is crucial, as the two forms present different hydrogen bond donor/acceptor patterns, which directly impacts solubility and interactions with biological targets.

Synthesis and Purification: A Validated Approach

The synthesis of 4-hydroxyquinolines is well-established, with the Conrad-Limpach reaction being a classic and reliable method.[6] A more modern, patented process provides an alternative route with specific advantages in scalability and control.[7]

Workflow for Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction Precursor

This protocol is adapted from established methods for 4-hydroxyquinoline synthesis.

-

Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyaniline (1.0 eq) and diethyl(ethoxymethylene)malonate (1.05 eq) in an appropriate high-boiling solvent such as diphenyl ether.

-

Step 2: Cyclization. Heat the mixture to approximately 240-250°C. The high temperature is critical; it provides the activation energy needed to overcome the rotational barrier of the intermediate and facilitate the intramolecular cyclization, which is the key ring-forming step. Maintain this temperature for 30-60 minutes.

-

Step 3: Isolation. Allow the reaction mixture to cool to below 100°C. The crude product often precipitates upon cooling. Carefully add hexane or a similar non-polar solvent to fully precipitate the solid.

-

Step 4: Purification. Collect the crude solid by vacuum filtration and wash thoroughly with hexane, followed by ethyl acetate to remove residual diphenyl ether and other impurities.

-

Step 5: Recrystallization. For obtaining high-purity material suitable for analytical characterization, recrystallize the solid from a suitable solvent like ethanol or a mixture of dimethylformamide (DMF) and water. The purity of the final compound should be confirmed by HPLC, NMR, and melting point analysis.[8]

Core Physicochemical Properties

The utility of a compound in drug development is profoundly influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Physicochemical Data

| Property | Reported Value(s) | Source(s) | Significance in Drug Development |

| Molecular Formula | C₁₀H₉NO₂ | [1][2][8] | Defines molecular mass and elemental composition. |

| Molecular Weight | 175.18 g/mol | [1][2] | Influences diffusion and transport across membranes. |

| Appearance | White to off-white or light-yellow powder/crystal | [1][2][8] | Initial indicator of purity and consistency. |

| Melting Point (°C) | 213-217 / 165-170 / 75-77 | [1][2][8] | Indicates purity, lattice energy, and potential polymorphism. |

| Solubility | Soluble in methanol; slightly soluble in water | [2][8] | Critical for formulation and bioavailability. |

| pKa (Predicted) | 4.16 ± 0.40 | [2] | Determines ionization state at physiological pH, affecting solubility and permeability. |

| LogP (Predicted) | 1.949 | [9] | Measures lipophilicity, impacting membrane permeability and protein binding. |

| Density (g/cm³) | 1.258 - 1.33 | [1][2] | Important for solid-state formulation and manufacturing. |

Melting Point and Polymorphism

There is significant variability in the reported melting point of this compound, with values ranging from 75°C to 217°C.[1][2][8] This wide discrepancy strongly suggests the existence of polymorphs—different crystalline forms of the same compound—or the presence of impurities in the samples tested. The higher melting point (213-217°C) is more likely to correspond to the stable, pure crystalline form, given the structure's potential for strong intermolecular hydrogen bonding.

Expert Insight: For any serious drug development program, relying on a simple capillary melting point is insufficient. Characterizing the solid-state properties via Differential Scanning Calorimetry (DSC) is a self-validating and essential step.

Protocol: Characterization by Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to a temperature above the highest expected melting point (e.g., 250°C) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the thermogram. The presence of multiple endotherms can indicate polymorphism or impurities. A sharp, single peak is indicative of a pure, single crystalline form.

Solubility

The molecule is described as soluble in organic solvents like methanol but only slightly soluble in water.[2][8] This profile is consistent with its structure: the quinoline core is largely hydrophobic, while the hydroxyl and methoxy groups, along with the ring nitrogen, provide some polarity and hydrogen bonding capability. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.

Protocol: Thermodynamic Aqueous Solubility Determination

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time ensures that the solution reaches thermodynamic equilibrium with the solid.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation (e.g., 15,000 rpm for 15 minutes).

-

Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable organic solvent (e.g., methanol), and determine the concentration using a validated HPLC-UV method against a standard curve.

Acidity (pKa) and Lipophilicity (LogD)

The interplay between a molecule's acidity (pKa) and its lipophilicity (LogP/LogD) is a cornerstone of its ADME profile. The predicted pKa of ~4.16 likely corresponds to the deprotonation of the 4-hydroxyl group, making it a weak acid.[2] This pKa value dictates the charge state of the molecule at different physiological pH values.

Lipophilicity is measured by the partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD for all species at a given pH). The predicted LogP of ~1.95 suggests moderate lipophilicity.[9] However, for ionizable molecules, LogD at pH 7.4 is the more biologically relevant parameter.

Caption: Relationship between pH, pKa, and LogD for this compound.

Spectroscopic and Structural Characterization

Unambiguous confirmation of a molecule's structure and purity is non-negotiable. A combination of spectroscopic techniques provides a complete analytical profile.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a sharp singlet around 3.8-4.0 ppm for the methoxy (-OCH₃) group, and a characteristic signal for the vinyl proton on the quinolinone ring. The proton of the hydroxyl/amine group (OH/NH) will likely appear as a broad, exchangeable singlet.[10][11]

-

IR Spectroscopy: Key vibrational bands would confirm functional groups. Expect a broad absorption in the 2500-3300 cm⁻¹ region (O-H/N-H stretch, indicative of hydrogen bonding), a strong C=O stretch around 1650-1680 cm⁻¹ (from the keto tautomer), and multiple sharp peaks in the 1500-1620 cm⁻¹ region corresponding to aromatic C=C and C=N stretching.[10][12]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ at m/z 176.0655). Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of a methyl radical (•CH₃) or carbon monoxide (CO), which can be used for structural elucidation.

Conclusion and Implications for Drug Development

This compound is more than a simple chemical intermediate; it is a scaffold endowed with a nuanced set of physicochemical properties that are highly relevant to medicinal chemistry. Its moderate lipophilicity, weakly acidic nature, and tautomeric character are defining features that must be understood and managed in any drug discovery campaign.

The data presented herein—from its synthesis and purification to its solid-state and solution-based properties—form a foundational dataset for any researcher in the field. The provided protocols are not just instructions but self-validating systems designed to produce reliable and reproducible data. By leveraging this in-depth understanding, drug development professionals can make more informed decisions, rationally designing next-generation quinoline-based therapeutics with optimized ADME profiles and enhanced biological activity. The potential for this scaffold, particularly in areas like oncology, is significant, and a firm grasp of its fundamental chemistry is the key to unlocking it.[8]

References

- 1. innospk.com [innospk.com]

- 2. chembk.com [chembk.com]

- 3. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. scbt.com [scbt.com]

- 5. calpaclab.com [calpaclab.com]

- 6. mdpi.com [mdpi.com]

- 7. CN111440118A - New synthesis process of this compound - Google Patents [patents.google.com]

- 8. innospk.com [innospk.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound(82121-08-2) 1H NMR [m.chemicalbook.com]

- 11. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 12. 4-Hydroxyquinoline(611-36-9) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to 4-Hydroxy-7-methoxyquinoline: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Hydroxy-7-methoxyquinoline, a pivotal heterocyclic compound in modern medicinal chemistry. As a senior application scientist, the following sections synthesize its core chemical principles, field-proven synthetic methodologies, and critical applications, offering an authoritative resource for professionals in drug discovery and development.

Core Chemical Identity and Molecular Structure

This compound is a substituted quinoline derivative. The quinoline scaffold itself is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds and approved drugs[1]. The strategic placement of hydroxyl and methoxy groups on this scaffold makes it a versatile intermediate for further chemical modification.

-

Primary Name: this compound

-

Synonyms: 7-Methoxy-4-quinolinol, 7-Methoxy-4(1H)-quinolinone, 7-methoxy-1H-quinolin-4-one[2][3]

The molecule consists of a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring (the quinoline core). A hydroxyl (-OH) group is attached at the 4-position, and a methoxy (-OCH₃) group is at the 7-position. Due to keto-enol tautomerism, it can exist as both 4-hydroxyquinoline and 4-quinolinone, with the quinolinone form often being significant.

References

Foreword: Unveiling the Dual Identity of a Key Pharmaceutical Intermediate

An In-depth Technical Guide to the Tautomerism of 4-Hydroxy-7-methoxyquinoline for Researchers and Drug Development Professionals

This compound stands as a pivotal structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of bioactive compounds.[1][2] Its significance, however, extends beyond its synthetic utility. The molecule possesses a fascinating dual chemical identity, existing in a dynamic equilibrium between two tautomeric forms: the enol (4-hydroxyquinoline) and the keto (4-quinolone). This tautomerism is not a mere chemical curiosity; it profoundly influences the molecule's physicochemical properties, reactivity, and, crucially, its biological interactions. A comprehensive understanding of this tautomeric equilibrium is therefore indispensable for researchers, scientists, and drug development professionals aiming to harness the full potential of this important scaffold. This guide provides a detailed exploration of the core principles governing the tautomerism of this compound, methodologies for its characterization, and the implications for drug design and development.

The Fundamental Principle: Keto-Enol Tautomerism in the 4-Hydroxyquinoline Scaffold

Tautomers are constitutional isomers of organic compounds that readily interconvert.[3] In the case of this compound, the equilibrium lies between the aromatic enol form and the non-aromatic keto form. This dynamic interplay is dictated by a multitude of factors, with the relative stability of each tautomer being the primary determinant of the equilibrium position.

For most simple aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium.[3] However, in the 4-hydroxyquinoline system, the enol form benefits from the aromaticity of the quinoline ring, a significant stabilizing factor. The equilibrium is a delicate balance between the stability of the C=O bond in the keto form and the aromatic stabilization of the enol form.

References

Elucidating the Solid-State Architecture of 4-Hydroxy-7-methoxyquinoline: A Multi-Technique Crystallographic and Spectroscopic Analysis

An In-depth Technical Guide for Drug Development Professionals

Abstract

4-Hydroxy-7-methoxyquinoline is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of pharmacologically active agents.[1] An exhaustive understanding of its three-dimensional structure and intermolecular interactions in the solid state is fundamental for controlling polymorphism, optimizing solubility, and informing rational drug design. This guide provides a comprehensive technical overview of the analytical workflow required to fully characterize the crystal structure of this compound. We will delve into the causality behind the experimental choices, from synthesis and single-crystal growth to advanced structural elucidation by X-ray diffraction and Hirshfeld surface analysis, corroborated by spectroscopic and thermal methods.

Rationale and Synthetic Strategy: From Precursors to Single Crystals

The journey to analyzing a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choice of synthetic route is critical, as impurities can significantly hinder crystallization.

Synthesis via Conrad-Limpach Cyclization

A robust and widely adopted method for synthesizing 4-hydroxyquinoline scaffolds is the Conrad-Limpach reaction.[2] This approach involves the reaction of an aniline with a β-ketoester followed by a high-temperature cyclization. For our target molecule, 3-methoxyaniline is the logical starting aniline.

The causality for this choice is rooted in efficiency and regioselectivity. The reaction proceeds in two key stages:

-

Enamine Formation: 3-methoxyaniline is reacted with a suitable β-ketoester, such as diethyl malonate, to form an enamine intermediate. This step is typically catalyzed by a weak acid.

-

Thermal Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether). The high temperature overcomes the activation energy required for the intramolecular cyclization, followed by elimination of ethanol to yield the target this compound.[2] A patent for a similar synthesis process highlights the importance of strictly controlling reaction temperature and time to improve yield.[3]

Protocol: Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is an art guided by science. The goal is to allow molecules to slowly and methodically arrange themselves into a perfectly ordered lattice. The slow evaporation technique is the most common and effective method for compounds soluble in volatile organic solvents.

Step-by-Step Protocol:

-

Purification: The synthesized powder is first purified, typically by recrystallization or column chromatography, to achieve >99% purity. Purity is paramount as nucleation is sensitive to foreign particles.

-

Solvent Selection: A solvent screen is performed. The ideal solvent is one in which the compound has moderate solubility at room temperature. For this compound, a polar protic solvent like methanol or ethanol is a suitable starting point.[4]

-

Solution Preparation: A saturated or near-saturated solution is prepared by dissolving the purified compound in the chosen solvent, with gentle warming if necessary.

-

Evaporation: The solution is filtered through a syringe filter into a clean vial, which is then loosely covered (e.g., with perforated parafilm). This allows the solvent to evaporate slowly over several days to weeks at a constant temperature, preventing rapid precipitation and promoting the growth of a single, well-ordered crystal.

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. It provides unambiguous proof of structure, including bond lengths, bond angles, and the spatial relationship between molecules.[5]

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å), and the diffraction pattern is collected on a detector as the crystal is rotated.[6]

Workflow:

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating block of the crystal.

-

Data Integration: The intensity of thousands of reflections is measured and corrected for experimental factors.

-

Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: The atomic positions and their anisotropic displacement parameters (which describe thermal vibrations) are refined against the experimental data to achieve the best possible fit, typically reported as the R-factor (a low R-factor indicates a good fit).

Crystallographic Data Summary

| Parameter | Representative Value (Quinolin-8-yl 4-chlorobenzoate) |

| Chemical Formula | C₁₆H₁₀ClNO₂ |

| Formula Weight | 283.71 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (3) |

| b (Å) | 11.4567 (4) |

| c (Å) | 11.5678 (4) |

| α (°) | 90 |

| β (°) | 101.543 (3) |

| γ (°) | 90 |

| Volume (ų) | 1312.34 (8) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.435 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |

Deeper Insights: Hirshfeld Surface Analysis

Beyond simple atomic coordinates, understanding the non-covalent interactions that govern crystal packing is crucial for predicting physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.[8][9]

The Hirshfeld surface is mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

-

Red Spots: Indicate contacts shorter than the van der Waals radii sum (strong interactions, e.g., hydrogen bonds).

-

White Regions: Represent contacts approximately equal to the van der Waals radii.

-

Blue Regions: Indicate contacts longer than the van der Waals radii.

For this compound, the key interactions expected to dominate the crystal packing are:

-

O-H···N Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of an adjacent quinoline ring.

-

π–π Stacking: The planar aromatic rings are likely to stack on top of each other, driven by favorable electrostatic and dispersion forces.[8]

-

C-H···O Interactions: Weaker hydrogen bonds involving aromatic C-H donors and oxygen acceptors contribute to the overall stability.

The 2D fingerprint plots derived from the Hirshfeld analysis quantify the percentage contribution of each type of contact to the overall crystal packing. For similar quinoline structures, H···H, C···H/H···C, and O···H/H···O contacts are often the most significant contributors.[8]

Corroborative Analysis: A Self-Validating System

The crystal structure provides a definitive model. This model must be consistent with data from other analytical techniques. This cross-validation is a hallmark of robust scientific inquiry.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra in solution provide information on the chemical environment of each atom. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton. The number and splitting patterns of these signals must match the molecular structure derived from XRD.[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expected characteristic vibrations include a broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), a C=C/C=N ring stretching region (~1600-1450 cm⁻¹), and a strong C-O stretch for the methoxy group (~1250 cm⁻¹).[10]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline solid, it will show a single, sharp endothermic peak corresponding to its melting point. The melting point for this compound is reported to be in the range of 213-217 °C.[1] The sharpness of this peak is a reliable indicator of sample purity.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature. It provides information on thermal stability and decomposition pathways. A TGA thermogram would show a stable mass until the onset of decomposition, confirming the absence of residual solvent or volatile impurities in the crystal lattice.

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, crystal growth, and a suite of advanced analytical techniques. While single-crystal X-ray diffraction provides the definitive atomic arrangement, its true power is realized when corroborated by spectroscopic and thermal data. The insights gained from this comprehensive analysis—particularly regarding the intermolecular forces identified through Hirshfeld surface analysis—are invaluable for drug development professionals. They provide the foundational knowledge required to address challenges such as polymorphism, improve formulation strategies, and ultimately design more effective and stable pharmaceutical products.

References

- 1. innospk.com [innospk.com]

- 2. mdpi.com [mdpi.com]

- 3. CN111440118A - New synthesis process of this compound - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Introduction: The Significance of a Versatile Scaffold

An In-Depth Technical Guide to 4-Hydroxy-7-methoxyquinoline: From Discovery to Modern Synthesis

This compound (also known as 7-Methoxy-4-quinolinol) is a heterocyclic aromatic compound that has garnered significant attention, primarily for its role as a crucial intermediate in the synthesis of more complex molecules.[1] With the chemical formula C₁₀H₉NO₂ and a molecular weight of approximately 175.18 g/mol , this compound serves as a foundational building block in medicinal chemistry and materials science.[1] Its quinoline backbone, functionalized with both a hydroxyl and a methoxy group, provides multiple reactive sites, making it a versatile scaffold for developing novel therapeutic agents and other functional materials.[1][2] This guide provides a comprehensive overview of its physicochemical properties, historical synthetic routes, modern production methodologies, and its applications, tailored for researchers and drug development professionals.

Physicochemical Profile

Understanding the physical and chemical properties of this compound is essential for its handling, reaction planning, and quality control. The compound typically appears as a white to off-white or light yellow powder.[1][2] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82121-05-9 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Melting Point | 213-217 °C | [1] |

| Boiling Point | 227.2 °C at 760 mmHg | [1] |

| Density | 1.33 g/cm³ | [1] |

| Appearance | White or off-white powder | [1] |

| Purity Standard | ≥98.5% (often exceeds 99%) | [1] |

| Solubility | Soluble in organic solvents; slightly soluble in water | [2] |

Historical Perspective: The Evolution of Quinoline Synthesis

The history of this compound is intrinsically linked to the development of general synthetic methods for the quinoline ring system. While a singular "discovery" event for this specific molecule is not prominently documented, its synthesis relies on well-established named reactions that were later adapted for precursors bearing the required methoxy substituent.

Two classical approaches are fundamental to understanding its historical synthesis:

-

The Conrad-Limpach Reaction: This method involves the condensation of an aniline (in this case, m-anisidine) with a β-ketoester (like ethyl acetoacetate) at moderate temperatures to form a β-aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures (around 250 °C) yields the 4-hydroxyquinoline product. The choice of reaction conditions is critical; lower cyclization temperatures can favor the formation of the isomeric 2-hydroxyquinoline (a quinolone).

-

The Gould-Jacobs Reaction: This reaction provides a more controlled pathway to the 4-hydroxyquinoline skeleton.[3] It begins with the condensation of an aniline with an ethoxymethylenemalonic ester derivative. This step is followed by a thermal cyclization, which almost exclusively yields the 4-hydroxyquinoline-3-carboxylate ester. A final step of saponification and decarboxylation is required to obtain the target 4-hydroxyquinoline. The high temperatures required for cyclization often necessitated the use of high-boiling point solvents like diphenyl ether, a practice that continues in modern industrial syntheses.[3]

These foundational methods established the core logic for constructing the quinoline ring from acyclic precursors, paving the way for the targeted synthesis of specifically substituted derivatives like this compound.

Caption: Generalized workflow of the Gould-Jacobs reaction for quinoline synthesis.

Modern Industrial Synthesis: A Detailed Protocol

Modern synthesis has focused on improving yield, purity, and process safety while reducing energy consumption.[4] The following protocol is based on an optimized industrial process that controls reaction parameters to achieve high efficiency.[4]

Causality in Experimental Design: This process is a multi-step synthesis where control over temperature and reaction time is paramount. The initial reaction creates an enol ether intermediate, which then reacts with the aniline. The final, high-temperature cyclization is the key ring-forming step. Using a high-boiling solvent like diphenyl ether allows the reaction to reach the necessary activation energy for cyclization safely and efficiently. Strict temperature control prevents the formation of byproducts, which are difficult to remove and would lower the final yield.[4]

Experimental Protocol

Step 1: Formation of the Enol Ether Intermediate

-

Charge a clean, dry reaction vessel with trimethyl orthoformate (approx. 4 parts by weight).

-

Under stirring, add isopropylidene malonate (Meldrum's acid) (approx. 1 part by weight). Stir for 20-30 minutes to ensure uniform mixing.[4]

-

Slowly heat the mixture to 60-65 °C. Reflux will commence. Maintain reflux for 1.5-2 hours.[4] This step forms the key electrophilic intermediate.

Step 2: Aminolysis (Condensation with Aniline)

-

To the refluxing mixture from Step 1, add 3-methoxyaniline.

-

Continue the reflux at 60-65 °C for an additional period until reaction completion is confirmed by sampling and analysis (e.g., TLC or HPLC).

-

Cool the reaction mixture, which will cause the intermediate product to precipitate.

-

Collect the crude solid product by centrifugation.

-

Purify the solid by slurrying it in methanol, followed by another centrifugation to collect the refined intermediate.[4]

-

Dry the refined solid in an oven at 45-50 °C for 22-25 hours.[4]

Step 3: Thermal Cyclization

-

In a separate high-temperature-rated reactor, charge diphenyl ether as the solvent.

-

Heat the diphenyl ether to 170-180 °C.[4]

-

Slowly add the dried, refined intermediate from Step 2 to the hot diphenyl ether.

-

Once the addition is complete, maintain the reaction temperature for 2-3 hours to drive the cyclization to completion.[4]

Step 4: Isolation and Purification

-

Cool the reaction mixture from Step 3, allowing the crude this compound to precipitate.

-

Centrifuge the mixture to isolate the crude solid product.[4]

-

Add the crude product to a vessel containing dichloromethane (mass ratio of approx. 1:1).[4]

-

Stir the slurry at room temperature for 1 hour. This step washes away residual diphenyl ether and organic impurities.

-

Centrifuge the slurry to collect the purified product.

-

Dry the final product to obtain this compound with a purity often exceeding 99%.[4]

Caption: Flowchart of a modern, optimized industrial synthesis of this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile pharmaceutical intermediate.[1] The quinoline structure is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.

-

Drug Discovery: The compound serves as a starting point for creating derivatives with potential therapeutic properties. Researchers are exploring its use in developing treatments for a range of conditions, including cancer and neurodegenerative diseases.[2] The hydroxyl and quinoline nitrogen atoms can be functionalized to modulate biological activity and pharmacokinetic properties.

-

Agrochemicals: In the agrochemical industry, this quinoline derivative is used as a precursor for synthesizing biocides and fungicides.[2] Its structure can be modified to inhibit specific enzymes in plant pathogens, thereby protecting crops.[2]

-

Material Science: The fluorescent properties of the quinoline ring system make it a candidate for research in the development of new organic light-emitting diodes (OLEDs) and chemical sensors.

The broader class of hydroxyquinolines has demonstrated notable biological activities, including antioxidant and anti-inflammatory effects, which provides a strong rationale for its continued use as a core structure in drug development programs.[2]

References

An In-Depth Technical Guide to the Solubility and Stability of 4-Hydroxy-7-methoxyquinoline

Introduction

4-Hydroxy-7-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science, presents a unique set of physicochemical properties that govern its behavior in various environments. As a quinoline derivative, it serves as a valuable scaffold in the synthesis of bioactive molecules, with potential applications in the development of novel therapeutic agents.[1] Its utility is, however, intrinsically linked to its solubility and stability, two critical parameters that dictate its formulation, bioavailability, and shelf-life.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the scientific rationale behind the experimental designs. We will delve into the methodologies for determining its solubility in various solvent systems, explore its pH-dependent behavior, and investigate its stability under forced degradation conditions, including hydrolytic, oxidative, photolytic, and thermal stress. The overarching goal is to equip the reader with the foundational knowledge and practical insights required to effectively handle, formulate, and analyze this promising molecule.

Physicochemical Properties: A Foundation for Understanding

A thorough understanding of the fundamental physicochemical properties of this compound is paramount to predicting its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Appearance | Light yellow to brownish powder | [1][3] |

| Melting Point | 213-217 °C | |

| Predicted pKa | 4.16 ± 0.40 | [4] |

| Predicted logP | 1.949 | [2] |

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a methoxy group, along with the nitrogen atom in the quinoline ring, suggests a molecule with moderate polarity. The predicted pKa indicates that the molecule is a weak base, and its ionization state will be significantly influenced by the pH of the surrounding medium. This pH-dependent ionization is a key determinant of its aqueous solubility.

Part 1: Solubility Profile of this compound

Solubility is a critical attribute for any compound intended for pharmaceutical use, as it directly impacts absorption and bioavailability.[5] For this compound, its limited aqueous solubility necessitates a thorough investigation to identify suitable formulation strategies. This section outlines the experimental approaches to quantitatively determine its solubility.

Thermodynamic vs. Kinetic Solubility: Choosing the Right Assay

In early drug discovery, a rapid assessment of solubility is often required to screen large numbers of compounds. For this purpose, kinetic solubility assays are employed. These high-throughput methods typically involve dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer.[5] The concentration at which precipitation is first observed is taken as the kinetic solubility. While efficient, this method can sometimes overestimate the true solubility as it may lead to the formation of supersaturated solutions.

For a more accurate and fundamentally informative measure, thermodynamic solubility is determined. This is the equilibrium concentration of a compound in a saturated solution and represents its true solubility under a given set of conditions (e.g., solvent, pH, temperature).[5] The shake-flask method is the gold standard for determining thermodynamic solubility.

This protocol describes the determination of the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (solid powder, purity ≥98%)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials (e.g., 2-5 mg per 1 mL of solvent).

-

Add 1 mL of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for at least 24 hours to ensure that equilibrium is reached. A 48-hour period is often preferred to be certain.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze both the filtered supernatant and the standard solutions using a validated HPLC-UV method.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the filtered supernatant.

-

Data Presentation: Illustrative Thermodynamic Solubility Data

| Solvent | Temperature (°C) | Solubility (µg/mL) |

| Water | 25 | ~ 50 |

| PBS (pH 7.4) | 25 | ~ 60 |

| Ethanol | 25 | > 10,000 |

| Methanol | 25 | > 10,000 |

| DMSO | 25 | > 20,000 |

The Critical Role of pH in Aqueous Solubility

For ionizable compounds like this compound, aqueous solubility is highly dependent on the pH of the solution. The quinoline nitrogen can be protonated at acidic pH, forming a more soluble salt. The Henderson-Hasselbalch equation can be used to predict the pH-solubility profile once the intrinsic solubility (solubility of the neutral form) and the pKa are known.

This protocol outlines a method for the experimental determination of the pKa of this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions of varying concentrations

-

Sodium hydroxide (NaOH) solutions of varying concentrations

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

-

Spectroscopic Measurement:

-

Measure the UV-Vis spectrum of each solution from approximately 200 to 400 nm.

-

Record the absorbance at several wavelengths where significant changes are observed as a function of pH.

-

-

Data Analysis:

-

Plot the absorbance at the selected wavelengths against the measured pH of each solution.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.

-

Part 2: Stability Profile and Degradation Pathway Elucidation

Understanding the stability of this compound is crucial for determining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products that could impact its efficacy and safety. Forced degradation studies are an essential tool for this purpose, providing insights into the intrinsic stability of the molecule.[6][7]

Forced Degradation Studies: A Strategic Approach

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during normal handling and storage. The goal is to induce degradation to an extent of 5-20%, which allows for the identification of degradation products and the development of stability-indicating analytical methods.[6]

This protocol details the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

-

This compound

-

0.1 M Hydrochloric acid (HCl)

-

0.1 M Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber compliant with ICH Q1B guidelines[8]

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50 v/v).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for a specified period (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for a specified period.

-

Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.

-

Thermal Degradation: Store the solid compound and the sample solution at an elevated temperature (e.g., 80 °C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A dark control sample should be stored under the same conditions but protected from light.

-

-

Sample Analysis:

-

At each time point, withdraw a sample. Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

-

Calculate the percentage degradation and identify any new peaks corresponding to degradation products.

-

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the analytical method used to separate and quantify the parent compound from its degradation products. A stability-indicating method is one that is validated to be specific for the drug substance and can resolve it from all potential impurities and degradants.[10]

Chromatographic Conditions (Illustrative Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound)

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of related compounds, several degradation pathways can be postulated.

Caption: Postulated degradation pathways of this compound under various stress conditions.

-

Hydrolysis: Under harsh acidic or basic conditions, cleavage of the methoxy ether linkage could occur, leading to the formation of the corresponding dihydroxyquinoline.

-

Oxidation: The electron-rich quinoline ring and the phenolic hydroxyl group are susceptible to oxidation. This could lead to the formation of N-oxides or quinone-like structures.

-

Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to dimerization, oxidation, or rearrangement of the quinoline ring.

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for the evaluation of the solubility and stability of this compound. The experimental protocols and theoretical considerations outlined herein serve as a robust starting point for researchers in the fields of medicinal chemistry and drug development.

Key Recommendations:

-

Comprehensive Solubility Profiling: It is imperative to determine the thermodynamic solubility of this compound in a range of pharmaceutically relevant solvents and at different pH values to inform formulation development.

-

Thorough Stability Assessment: Conduct comprehensive forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.

-

Development of a Validated Stability-Indicating Method: A robust, validated HPLC method is essential for accurate quantification and for monitoring the stability of this compound in both drug substance and drug product forms.

-

Protective Measures: Based on the stability data, appropriate measures, such as protection from light and control of storage temperature and pH, should be implemented to ensure the integrity of the compound.

By adhering to these principles and methodologies, researchers can build a solid foundation of physicochemical knowledge for this compound, thereby accelerating its journey from a promising molecule to a potential therapeutic or advanced material.

References

- 1. innospk.com [innospk.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. This compound , 97% , 82121-05-9 - CookeChem [cookechem.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. longdom.org [longdom.org]

- 7. ijrpp.com [ijrpp.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. chromatographyonline.com [chromatographyonline.com]

theoretical studies of 4-Hydroxy-7-methoxyquinoline

An In-depth Technical Guide to the Theoretical Studies of 4-Hydroxy-7-methoxyquinoline

Abstract

This compound, a key heterocyclic compound, serves as a vital intermediate in pharmaceutical synthesis.[1] Understanding its molecular architecture, electronic properties, and reactivity is paramount for optimizing its applications and designing novel derivatives. This technical guide provides a comprehensive exploration of this compound through the lens of theoretical and computational chemistry. We delve into quantum chemical calculations, primarily using Density Functional Theory (DFT), to elucidate its structural parameters, vibrational spectra, and electronic behavior. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical computational protocols to facilitate further investigation and application of this versatile molecule.

Introduction: The Significance of this compound

This compound (CAS No: 82121-05-9), with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , is a quinoline derivative that has garnered significant attention in medicinal and synthetic chemistry.[1][2] Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, and the specific functionalization of this molecule—a hydroxyl group at position 4 and a methoxy group at position 7—imparts unique chemical characteristics that are crucial for its role as a building block in drug synthesis.[1]

Theoretical studies provide a powerful, non-invasive avenue to predict and understand molecular behavior at the atomic level. By employing computational models, we can accurately forecast geometric structures, spectroscopic signatures, and reactivity patterns, thereby guiding experimental design and accelerating the discovery process. This guide synthesizes established theoretical principles with specific computational data to present a holistic profile of this compound.

Physical and Chemical Properties